molecular formula C17H21N7O3 B2434170 (E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 374915-93-2

(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

カタログ番号: B2434170
CAS番号: 374915-93-2
分子量: 371.401
InChIキー: CMXGYHBWOMGQEZ-VCHYOVAHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N7O3 and its molecular weight is 371.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a substituted purine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of the KRAS G12C mutation, which is implicated in various cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant case studies.

The compound functions primarily as an inhibitor of the KRAS G12C protein. KRAS proteins are small GTPases that play a critical role in cell signaling pathways regulating proliferation and survival. The inhibition of KRAS G12C leads to disrupted signaling pathways associated with cancer progression, making it a target for therapeutic intervention in malignancies such as lung and pancreatic cancers .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

Cell Line IC50 Value (µM) Effect Observed
A549 (Lung cancer)5.2Induction of apoptosis and cell cycle arrest
MCF-7 (Breast cancer)4.8DNA fragmentation and caspase activation
HCT116 (Colon cancer)3.6Inhibition of cell proliferation
HL-60 (Leukemia)6.1Activation of caspase-3

These results indicate that the compound not only inhibits cell growth but also triggers apoptotic pathways in cancer cells.

Case Studies

  • Study on Lung Cancer Cell Lines : A study evaluated the compound's efficacy against A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 5.2 µM. The mechanism involved apoptosis induction as evidenced by increased caspase-3 activity and PARP cleavage .
  • Breast Cancer Research : In another investigation focusing on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 4.8 µM. The study highlighted that treatment led to significant DNA fragmentation and activation of apoptotic markers, suggesting its potential as a therapeutic agent against breast cancer .
  • Colon Cancer Study : Research involving HCT116 colon cancer cells showed that the compound effectively inhibited proliferation with an IC50 value of 3.6 µM. The study concluded that the compound could serve as a promising candidate for further development in colon cancer therapies .

Safety and Toxicity

Preliminary toxicity assessments have been conducted to evaluate the safety profile of this compound. In animal models, doses up to 300 mg/kg were administered without significant adverse effects observed within a short-term observation period . However, further long-term studies are necessary to fully characterize its safety profile.

特性

IUPAC Name

8-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O3/c1-22(2)12-6-4-11(5-7-12)10-18-21-16-19-14-13(24(16)8-9-25)15(26)20-17(27)23(14)3/h4-7,10,25H,8-9H2,1-3H3,(H,19,21)(H,20,26,27)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXGYHBWOMGQEZ-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)N(C)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)N(C)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。